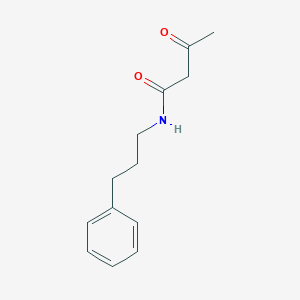

3-oxo-N-(3-phenylpropyl)butanamide

Beschreibung

3-oxo-N-(3-phenylpropyl)butanamide is an organic compound characterized by a butanamide backbone substituted with a 3-oxo group and a 3-phenylpropyl amine moiety. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol (calculated from and ). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of tetrahydroquinolone derivatives targeting free fatty acid receptors (). Its structural flexibility allows for modifications that influence pharmacological properties, such as receptor binding and metabolic stability.

Eigenschaften

CAS-Nummer |

112369-47-8 |

|---|---|

Molekularformel |

C13H17NO2 |

Molekulargewicht |

219.28 g/mol |

IUPAC-Name |

3-oxo-N-(3-phenylpropyl)butanamide |

InChI |

InChI=1S/C13H17NO2/c1-11(15)10-13(16)14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,16) |

InChI-Schlüssel |

XXOBEWUNERKREQ-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)NCCCC1=CC=CC=C1 |

Kanonische SMILES |

CC(=O)CC(=O)NCCCC1=CC=CC=C1 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 3-oxo-N-(3-phenylpropyl)butanamide, differing primarily in substituent groups and nitrogen-attached side chains:

Key Research Findings

Physicochemical Properties

- Lipophilicity : The 3-phenylpropyl group in this compound increases lipophilicity (logP ~2.5 estimated) compared to N-phenyl derivatives (logP ~1.8), enhancing membrane permeability ().

- Thermodynamic Stability : Compounds with trifluoromethyl groups (e.g., ) exhibit higher thermal stability (critical for storage) due to strong C-F bonds.

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 3-oxo-N-phenylbutanamide | 3-oxo-2-phenylbutanamide |

|---|---|---|---|

| Molecular Weight | 219.28 | 177.20 | 177.20 |

| logP (Estimated) | ~2.5 | ~1.8 | ~1.9 |

| Water Solubility (mg/L) | ~50 | ~120 | ~100 |

| Melting Point (°C) | Not reported | 98–100 | 85–88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.